2-amino-4',4',6',7,7,8'-hexamethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
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Overview
Description
2-amino-4’,4’,6’,7,7,8’-hexamethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple fused rings and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4’,4’,6’,7,7,8’-hexamethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrroloquinoline intermediates, followed by their spiro-fusion under controlled conditions. Key reagents include various amines, aldehydes, and ketones, with catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems for reagent addition and product isolation ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4’,4’,6’,7,7,8’-hexamethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-amino-4’,4’,6’,7,7,8’-hexamethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro-fused ring systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-4’,4’,6’,7,7,8’-hexamethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Galaxolide: A synthetic musk compound with a similar spiro structure, used in fragrances.
Hexamethylindanopyran: Another spiro compound with applications in the fragrance industry.
Uniqueness
What sets 2-amino-4’,4’,6’,7,7,8’-hexamethyl-2’,5-dioxo-6’-phenyl-5,5’,6,6’,7,8-hexahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile apart is its combination of functional groups and fused ring systems, providing a unique platform for chemical modifications and biological interactions. This versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H33N3O3 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2'-amino-6,7',7',9,11,11-hexamethyl-2,5'-dioxo-9-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-6,8-dihydrochromene]-3'-carbonitrile |
InChI |
InChI=1S/C32H33N3O3/c1-18-12-20-26-21(13-18)32(22(16-33)27(34)38-24-15-29(2,3)14-23(36)25(24)32)28(37)35(26)30(4,5)17-31(20,6)19-10-8-7-9-11-19/h7-13H,14-15,17,34H2,1-6H3 |
InChI Key |
BMPGAVJJJFFABI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)CC(C5)(C)C)N)C#N)C(=O)N3C(CC2(C)C6=CC=CC=C6)(C)C |
Origin of Product |
United States |
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